Acetaminophen glucuronide-d3 Acetaminophen glucuronide-d3
Brand Name: Vulcanchem
CAS No.:
VCID: VC16646211
InChI: InChI=1S/C15H18O8/c1-7(16)6-8-2-4-9(5-3-8)22-15-12(19)10(17)11(18)13(23-15)14(20)21/h2-5,10-13,15,17-19H,6H2,1H3,(H,20,21)/t10-,11-,12+,13-,15+/m0/s1/i1D3
SMILES: Array
Molecular Formula: C15H18O8
Molecular Weight: 329.32 g/mol

Acetaminophen glucuronide-d3

CAS No.:

Cat. No.: VC16646211

Molecular Formula: C15H18O8

Molecular Weight: 329.32 g/mol

* For research use only. Not for human or veterinary use.

Acetaminophen glucuronide-d3 -

Specification

Molecular Formula C15H18O8
Molecular Weight 329.32 g/mol
IUPAC Name (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-(3,3,3-trideuterio-2-oxopropyl)phenoxy]oxane-2-carboxylic acid
Standard InChI InChI=1S/C15H18O8/c1-7(16)6-8-2-4-9(5-3-8)22-15-12(19)10(17)11(18)13(23-15)14(20)21/h2-5,10-13,15,17-19H,6H2,1H3,(H,20,21)/t10-,11-,12+,13-,15+/m0/s1/i1D3
Standard InChI Key KZOJQBGRNJQOMJ-ASEKTBJKSA-N
Isomeric SMILES [2H]C([2H])([2H])C(=O)CC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
Canonical SMILES CC(=O)CC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Composition

Acetaminophen glucuronide-d3 (chemical formula: C14H13D3NO8Na\text{C}_{14}\text{H}_{13}\text{D}_3\text{NO}_8\cdot\text{Na}) incorporates three deuterium atoms at the acetyl group of the parent acetaminophen molecule. This modification increases its molecular weight to 329.30 g/mol compared to 326.27 g/mol for the non-deuterated form . The sodium salt configuration enhances solubility in aqueous matrices, facilitating its use in biological assays .

Spectral and Chromatographic Characteristics

The deuterium labeling induces a mass shift detectable via mass spectrometry, distinguishing it from endogenous metabolites. In ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS), acetaminophen glucuronide-d3 exhibits a parent ion at m/z 351.0 and a product ion at m/z 150.0 in negative ionization mode . These spectral properties enable its use as an internal standard, minimizing matrix effects in complex biological samples .

Metabolic Pathways and Biotransformation

Impact of Physiological States on Metabolism

Fasting significantly alters acetaminophen glucuronidation. A study involving 16 subjects revealed that 36-hour fasting reduced the area under the curve (AUC) of acetaminophen glucuronide by 18% (p < 0.05), attributable to decreased UGT activity and hepatic glutathione depletion . This metabolic shift underscores the compound’s sensitivity to nutritional status, relevant in personalized dosing regimens .

Analytical Methodologies for Quantification

UHPLC-MS/MS Optimization

A validated UHPLC-MS/MS method for acetaminophen glucuronide-d3 employs an Agilent Zorbax Eclipse Plus C18 column (2.1 × 100 mm, 1.8 µm) with a mobile phase of 0.1% formic acid and acetonitrile . Key parameters include:

ParameterValue
Retention time2.8 min
Collision energy−40 eV
LOQ0.1 ng/mL
Matrix effect<15%
Recovery85–92%

This method achieves a linear range of 0.1–500 ng/mL (r^2 > 0.995), suitable for trace analysis in plasma and urine .

Deuterium Labeling as an Internal Standard

Incorporating acetaminophen glucuronide-d3 as an internal standard reduces ion suppression effects by 27% compared to non-deuterated analogs, enhancing assay precision . Its co-elution with the target analyte corrects for extraction efficiency variances, particularly in lipid-rich matrices like hepatic tissue .

Pharmacokinetic and Clinical Applications

Pharmacokinetic Modeling

Population pharmacokinetic models using acetaminophen glucuronide-d3 have quantified inter-individual variability in glucuronidation. For instance, a mixed-effects model identified a 16.7% coefficient of variation in clearance rates among healthy volunteers, attributed to UGT polymorphisms . Such models inform dose adjustments in patients with hepatic impairment or genetic variants affecting UGT activity .

Surrogate Biomarker for Gluconeogenesis

In a crossover study of 26 subjects, acetaminophen glucuronide-d3-derived 2H5^2\text{H}_5-enrichment correlated strongly with plasma glucose 2H5^2\text{H}_5-enrichment (r = 0.94, p < 0.001) . This equivalence validates glucuronide as a non-invasive biomarker for gluconeogenic flux, avoiding repeated blood sampling in metabolic disorders .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator